molecular formula C15H17NO3S2 B2439153 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide CAS No. 2034598-92-8

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide

Cat. No. B2439153
M. Wt: 323.43
InChI Key: NKKIRXHKDWNJKJ-UHFFFAOYSA-N
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Description

“N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide” is a compound that contains a 2,3-dihydrobenzofuran, a propan-2-yl group, a thiophene, and a sulfonamide group . The 2,3-dihydrobenzofuran is a bicyclic compound consisting of a benzene ring fused to a dihydrofuran ring . Thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom . Sulfonamides are compounds containing a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 2,3-dihydrobenzofuran and thiophene rings likely contribute to the compound’s rigidity, while the propan-2-yl and sulfonamide groups may provide some flexibility.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,3-dihydrobenzofuran and thiophene rings might contribute to its aromaticity and potentially its UV/Vis absorption properties.

Scientific Research Applications

Topically Active Carbonic Anhydrase Inhibitors

Derivatives of benzo[b]thiophene-2-sulfonamide have been prepared to investigate their potential utility as topically active inhibitors of ocular carbonic anhydrase, with implications for the treatment of glaucoma. Such compounds, including 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, have shown potent ocular hypotensive activity in preclinical evaluations, marking them for clinical evaluation (Graham et al., 1989).

Sulfonamides in Pharmaceutical Compounds

Sulfonamides, including those with structures related to thiophene sulfonamide, are a crucial class of biologically active pharmaceutical compounds. They serve as antimicrobials, antidiabetics, anticancer agents, and diuretics. Their role as the first chemotherapeutic agents introduced for the systematic prevention and cure of bacterial infections highlights their significance in pharmaceutical research (Rehman et al., 2019).

Reaction-Based Fluorescent Probe for Thiophenols

The development of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols showcases the application of sulfonamide derivatives in chemical and biological sciences. This probe design utilizes sulfonamide groups for selectivity and sensitivity enhancements in detecting thiophenols, demonstrating its utility in environmental and biological applications (Wang et al., 2012).

Synthesis of Cyclic Sulfonamides

Cyclic sulfonamides, synthesized via the thermal Diels-Alder reaction of triene derivatives, represent another area of application. These compounds have found use in the synthesis of specific histamine H3 receptor antagonists, indicating the potential of thiophene sulfonamide derivatives in designing targeted therapeutic agents (Greig et al., 2001).

Anticancer Activity of Novel Thiophene Derivatives

Novel thiophene derivatives with sulfonamide, among other moieties, have been prepared and shown potential as anticancer agents. The synthesis and in vitro evaluation of these compounds against human breast cancer cell lines indicate the importance of structural diversity in thiophene sulfonamides for developing effective anticancer therapies (Ghorab et al., 2014).

Future Directions

The future directions for research on this compound would depend on its potential applications . For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and assessing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-11(16-21(17,18)15-3-2-8-20-15)9-12-4-5-14-13(10-12)6-7-19-14/h2-5,8,10-11,16H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKIRXHKDWNJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-sulfonamide

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